Cas no 2228438-24-0 (3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine)

3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine
- 2228438-24-0
- EN300-1954043
- 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine
-
- Inchi: 1S/C10H12F3N/c1-7-2-3-8(9(11)6-7)10(12,13)4-5-14/h2-3,6H,4-5,14H2,1H3
- InChI Key: HJEGYQLWUQERRT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C)=CC=1F)(CCN)F
Computed Properties
- Exact Mass: 203.09218387g/mol
- Monoisotopic Mass: 203.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1954043-5.0g |
3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine |
2228438-24-0 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1954043-0.05g |
3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine |
2228438-24-0 | 0.05g |
$1296.0 | 2023-06-03 | ||
Enamine | EN300-1954043-1.0g |
3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine |
2228438-24-0 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1954043-0.25g |
3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine |
2228438-24-0 | 0.25g |
$1420.0 | 2023-06-03 | ||
Enamine | EN300-1954043-0.5g |
3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine |
2228438-24-0 | 0.5g |
$1482.0 | 2023-06-03 | ||
Enamine | EN300-1954043-0.1g |
3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine |
2228438-24-0 | 0.1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1954043-10.0g |
3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine |
2228438-24-0 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1954043-2.5g |
3,3-difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine |
2228438-24-0 | 2.5g |
$3025.0 | 2023-06-03 |
3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine Related Literature
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine
Professional Introduction to Compound with CAS No. 2228438-24-0 and Product Name: 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine
The compound identified by the CAS number 2228438-24-0 and the product name 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial development. The unique structural features of this molecule, particularly the presence of fluorine atoms and a phenyl ring with substituents, contribute to its distinct chemical properties and potential therapeutic applications.
In recent years, there has been a growing emphasis on the development of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability. The fluorine atoms in 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine play a crucial role in modulating its pharmacokinetic profile. These atoms can influence the electronic distribution of the molecule, thereby affecting its interactions with biological targets. Such modifications are often employed to optimize drug candidates for better efficacy and reduced side effects.
The 2-fluoro-4-methylphenyl moiety in the compound's structure is particularly noteworthy. This aromatic ring system is known to contribute to the molecule's lipophilicity and binding affinity to specific receptors. Recent studies have demonstrated that fluorinated aromatic rings can enhance the potency of small molecule drugs by improving their ability to cross the blood-brain barrier and by increasing their resistance to metabolic degradation. The presence of a methyl group at the para position further fine-tunes the electronic properties of the phenyl ring, making it an attractive scaffold for drug design.
One of the most compelling aspects of 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine is its potential as a lead compound for the development of novel therapeutics. Current research in medicinal chemistry increasingly focuses on identifying molecules that can modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The structural features of this compound make it a promising candidate for further investigation in these areas.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized in the lab. 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine has been subjected to various computational studies to evaluate its potential interactions with biological targets. These studies suggest that it may exhibit inhibitory activity against enzymes and receptors involved in disease pathways. For instance, preliminary data indicate that this compound could interfere with signaling pathways relevant to cancer cell proliferation and survival.
The synthesis of 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine represents a significant achievement in synthetic organic chemistry. The introduction of multiple fluorine atoms into a complex molecular framework requires precise control over reaction conditions and reagent selection. Modern synthetic methodologies have made it possible to introduce fluorine atoms efficiently while maintaining high selectivity and yield. This capability is crucial for producing advanced intermediates like this one without compromising purity or scalability.
In conclusion, 3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine (CAS No. 2228438-24-0) is a structurally unique compound with significant potential in pharmaceutical applications. Its design incorporates key features that enhance its biological activity and pharmacokinetic properties, making it an attractive candidate for further research and development. As our understanding of fluorinated compounds continues to grow, molecules like this one are likely to play an increasingly important role in the discovery and development of new drugs.
2228438-24-0 (3,3-Difluoro-3-(2-fluoro-4-methylphenyl)propan-1-amine) Related Products
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)



